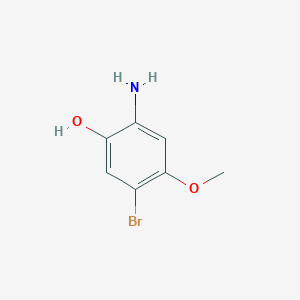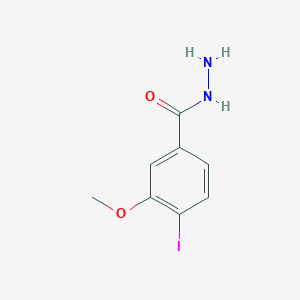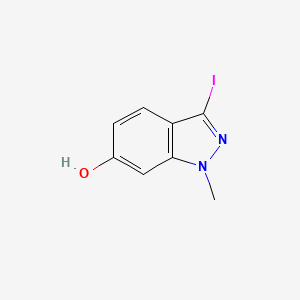![molecular formula C13H7BrCl2N2 B13675853 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dichlorophenyl group attached to the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
A novel method for synthesizing 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the use of microwave irradiation. The synthesis starts with 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone as the starting materials. These reactants are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The solvent is evaporated under vacuum, and the solid product is purified by trituration with methyl tert-butyl ether (MTBE) and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces reaction times and energy consumption compared to traditional heating methods, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or ethanol under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to distinct biological activities.
3-Iodoimidazo[1,2-a]pyridine: Another derivative with an iodine atom instead of bromine, which can result in different reactivity and applications.
Uniqueness
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.
特性
分子式 |
C13H7BrCl2N2 |
|---|---|
分子量 |
342.0 g/mol |
IUPAC名 |
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
InChIキー |
WBCUXTKEIVNLNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)


![6,8-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13675819.png)

![3-Acetyl-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13675838.png)

![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)

![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
